molecular formula C6H5BrN4O B1532890 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 2169539-35-7

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1532890
CAS No.: 2169539-35-7
M. Wt: 229.03 g/mol
InChI Key: WFWZVVBGEDQSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine (CAS 2169539-35-7) is a high-purity chemical intermediate with a molecular formula of C 6 H 5 BrN 4 O and a molecular weight of 229.04 g/mol . This compound is part of the [1,2,4]triazolo[1,5-a]pyrazine family, a scaffold recognized in medicinal and agrochemical research for its versatility as a building block and its structural similarity to purine bases, which allows it to function as a bio-isostere in drug design . Its primary documented research application is as a key synthetic intermediate in the development of herbicidal agents. Specifically, it is utilized in the synthesis of N-aryl[1,2,4]triazolo[1,5-a]pyrazine-2-sulfonamide compounds, which have demonstrated significant herbicidal activity . The bromo and methoxy functional groups at the 6 and 8 positions of the triazolopyrazine core make this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, enabling the exploration of structure-activity relationships in various research programs. Handling and Storage: To maintain stability, this product should be stored in an inert atmosphere at 2-8°C . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-5-8-3-9-11(5)2-4(7)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWZVVBGEDQSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[1,5-a]pyrazine Core

The fused triazolo[1,5-a]pyrazine core is commonly synthesized via cyclization reactions involving hydrazine or substituted hydrazines with pyrazine derivatives bearing suitable leaving groups or carbonyl functionalities. Typical precursors include 2-aminopyrazine or 2-hydrazinopyrazine derivatives.

  • Method Example : Condensation of 2-hydrazinopyrazine with formic acid derivatives or ortho-esters to induce ring closure forming the triazole ring fused to the pyrazine nucleus.

  • Reaction Conditions : Usually conducted under reflux in polar solvents such as ethanol, methanol, or acetic acid for several hours.

  • Yield and Purity : Reported yields range from moderate to high (50-85%), with purification by recrystallization or chromatography.

Selective Bromination at the 6-Position

Selective bromination is critical to install the bromine atom at the 6-position of the triazolo-pyrazine ring.

  • Common Reagents : N-bromosuccinimide (NBS), bromine (Br2), or other brominating agents.

  • Procedure : Bromination is typically performed on the triazolo[1,5-a]pyrazine intermediate under controlled temperature (0-25 °C) to avoid polybromination.

  • Solvent : Common solvents include dichloromethane, chloroform, or acetic acid.

  • Selectivity : Achieved by controlling stoichiometry and reaction time.

  • Example Data :

Brominating Agent Solvent Temperature Reaction Time Yield (%) Notes
NBS Dichloromethane 0 °C 2 hours 75-80 High selectivity, mild conditions
Br2 Acetic acid Room temp 1 hour 65-70 Requires careful control

Introduction of the Methoxy Group at the 8-Position

The methoxy group is introduced by nucleophilic substitution or methylation reactions on a suitable hydroxyl or halogenated precursor at the 8-position.

  • Typical Route : Starting from 8-hydroxytriazolo[1,5-a]pyrazine, methylation is performed using methyl iodide or dimethyl sulfate in the presence of a base.

  • Reaction Conditions : Carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone, at temperatures ranging from room temperature to 60 °C.

  • Bases Used : Potassium carbonate or sodium hydride.

  • Example Data :

Methylating Agent Base Solvent Temperature Reaction Time Yield (%) Notes
Methyl iodide K2CO3 DMF 50 °C 4 hours 80-85 Efficient methylation
Dimethyl sulfate NaH Acetone Room temp 6 hours 75-80 Requires careful handling

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 2-Hydrazinopyrazine Formic acid, reflux in ethanol Triazolo[1,5-a]pyrazine core 70-85
2 Triazolo[1,5-a]pyrazine core NBS, DCM, 0 °C 6-Bromo-triazolo[1,5-a]pyrazine 75-80
3 8-Hydroxy-6-bromo-triazolo[1,5-a]pyrazine Methyl iodide, K2CO3, DMF, 50 °C 6-Bromo-8-methoxy-triazolo[1,5-a]pyrazine 80-85

Research Findings and Notes

  • The cyclization step is sensitive to temperature and solvent choice; polar protic solvents favor ring closure.

  • Bromination selectivity is enhanced by low temperature and controlled reagent addition to prevent overbromination.

  • Methoxylation is efficient with methyl iodide and potassium carbonate, but dimethyl sulfate offers an alternative with slightly lower yield and requires caution due to toxicity.

  • Purification is typically achieved by recrystallization from ethanol or chromatographic methods, yielding analytically pure compound.

  • No significant alternative synthetic routes with higher efficiency or greener chemistry have been reported in the current literature and patent databases.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine has shown promise in medicinal chemistry due to its potential as a pharmacophore. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of triazolo-pyrazines exhibit significant antimicrobial properties. Research indicates that modifications in the triazole ring can enhance activity against various pathogens .
  • Anticancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell growth. The triazole moiety is known for its role in targeting specific cancer pathways .

Material Science

The compound's unique electronic properties make it suitable for applications in material science.

  • Organic Electronics : Research has indicated that triazolo-pyrazines can be used in organic semiconductors due to their ability to form stable thin films and their favorable charge transport properties. This makes them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties of materials used in coatings and composites .

Case Study 1: Antimicrobial Screening

A study evaluated various triazolo-pyrazine derivatives against a panel of bacterial strains. The results highlighted that modifications at the 8-position of the triazole ring significantly impacted antibacterial efficacy. The compound demonstrated moderate activity against Gram-positive bacteria, indicating potential as a lead compound for further optimization.

Case Study 2: Organic Semiconductor Development

Research conducted on the application of triazolo-pyrazines in organic electronics revealed that films made from these compounds exhibited excellent charge mobility. Devices fabricated using these materials showed promising performance metrics comparable to established semiconductor materials. This positions them as viable alternatives in the field of organic electronics.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine, highlighting substituent variations, synthesis yields, and properties:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 6-Br, 8-OCH3 C₆H₅BrN₄O Hypothesized enhanced solubility due to methoxy group; potential pharmacological activity [11], [12]
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine 6,8-diBr C₅H₂Br₂N₄ High reactivity as a synthetic intermediate (87% yield via amination ); hazardous (GHS H302/H315 ) [1], [13]
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine 8-Br, 6-CH₃ C₆H₅BrN₄ Moderate hazards (H302, H315); used in derivatization studies [15]
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine 8-Cl C₅H₃ClN₄ Melting point 165–166°C; SNAr reactivity for nucleophilic substitutions [5], [17]
Piperazine-derived triazolo-pyrazine (e.g., 12) Piperazine, furan C₁₇H₁₆F₃N₇O Adenosine A2a receptor antagonist (moderate binding affinity) [19]
Key Observations:
  • Chloro analogs (e.g., 8-chloro derivative) exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to bromo or methoxy derivatives .
  • Safety Profiles : Dibromo derivatives (6,8-diBr) are classified as hazardous (H302: harmful if swallowed), whereas methyl-substituted analogs show milder risks .

Physicochemical Properties

  • Melting Points : 8-Chloro derivatives exhibit higher melting points (165–166°C) compared to bromo analogs, likely due to stronger intermolecular interactions .
  • Solubility : Methoxy groups (as in the target compound) may enhance water solubility, critical for pharmacokinetic optimization .

Biological Activity

6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₆H₅BrN₄O
  • CAS Number : 2169539-35-7
  • Molecular Weight : 200.03 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrazine exhibit notable antitumor properties. For instance, compounds structurally similar to this compound have shown potent activity against various cancer cell lines. A related compound demonstrated IC₅₀ values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells, suggesting that modifications in the triazolo-pyrazine scaffold can enhance antitumor efficacy .

Antibacterial Activity

The antibacterial potential of triazolo derivatives has been extensively documented. A study on triazolo[4,3-a]pyrazine derivatives reported moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

CompoundMIC against S. aureusMIC against E. coli
2e32 μg/mL16 μg/mL

DPP-4 Inhibition

This compound has also been investigated for its potential as a DPP-4 inhibitor, which is relevant for the treatment of type 2 diabetes mellitus (T2DM). The structural modifications in triazole-based compounds can significantly influence their inhibitory activity against DPP-4 enzymes .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the triazole ring can enhance biological activity. For example:

  • Bromine Substitution : The presence of bromine at the 6-position has been linked to increased potency in antitumor and antibacterial activities.
  • Methoxy Group : The methoxy group at the 8-position is crucial for enhancing lipophilicity and biological interactions.

Case Studies

  • Antitumor Activity : In a study focusing on c-Met kinase inhibitors, a similar triazolo derivative was shown to inhibit c-Met with an IC₅₀ value of 48 nM, indicating its potential application in targeted cancer therapies .
  • Antibacterial Efficacy : A series of synthesized triazolo derivatives were tested for their antibacterial properties using microbroth dilution methods. The results indicated that certain structural features significantly enhanced their antibacterial effects compared to conventional agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine?

  • Methodology : A two-step approach is commonly employed:

Bromination : Start with a [1,2,4]triazolo[1,5-a]pyrazine core and introduce bromine at position 6 via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Methoxy Introduction : Perform nucleophilic aromatic substitution (SNAr) at position 8 using sodium methoxide (NaOMe) or a methoxy precursor in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. What spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR :

  • Expect aromatic proton signals between δ 8.5–9.0 ppm for the triazole and pyrazine protons. The methoxy group typically appears as a singlet at δ 3.8–4.0 ppm .
  • Carbon signals for the bromine-substituted carbon appear downfield (δ 120–130 ppm) .
    • Mass Spectrometry (MS) : A molecular ion peak at m/z 228–230 (M+H)+ confirms the molecular weight (C₆H₅BrN₄O) .
    • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern (Br at C6, OMe at C8) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Bromine : Enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
  • Methoxy : Introduces steric and electronic effects that modulate selectivity. For example, in adenosine A2A receptor antagonists, methoxy groups improve affinity by forming hydrogen bonds with Thr88 .
    • Experimental Design : Compare IC₅₀ values of 6-Bromo-8-methoxy derivatives against analogs with halogen/methoxy substitutions at other positions using enzyme inhibition assays (e.g., kinase profiling) .

Q. What strategies resolve contradictions in reported reaction yields for methoxy group installation?

  • Problem : Yields for SNAr reactions vary (50–90%) due to competing side reactions (e.g., dehalogenation or over-substitution).
  • Solutions :

Optimize Solvent Polarity : Use DMSO or DMF to stabilize transition states and reduce side reactions .

Catalytic Additives : Add Cu(I) iodide (10 mol%) to accelerate substitution rates .

Temperature Control : Maintain 90–95°C to balance reaction speed and selectivity .

  • Validation : Characterize byproducts via LC-MS and adjust conditions iteratively.

Q. How to design experiments to assess kinase inhibition mechanisms?

  • Methodology :

Enzyme Assays : Use ADP-Glo™ kinase assays to measure inhibition of JAK2 or VEGFR-2 at varying compound concentrations (0.1–100 µM) .

Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets. Focus on interactions between Br/OMe groups and hinge regions (e.g., JAK2’s Leu855/Glu930) .

Resistance Testing : Generate mutant kinase constructs (e.g., T315I JAK2) to evaluate compound specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.